2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
Description
Molecular Formula: C₉H₈BrNO₂ Molecular Weight: 242.08 g/mol (calculated based on isotopic mass and substituents) CAS Number: 114402-11-8 (parent compound without bromine) ; derivatives may vary (e.g., 1956356-41-4 for ethyl ester derivatives) . Structural Features: The compound consists of a cyclopentane ring fused to a pyridine moiety, with a bromine substituent at position 2 and a carboxylic acid group at position 2. The bicyclic structure imparts rigidity, influencing its reactivity and intermolecular interactions .
Synthesis:
A typical synthesis involves the hydrolysis of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate esters using LiOH·H₂O in a THF/water solvent system, yielding the carboxylic acid with 97% efficiency .
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-8-6(9(12)13)4-5-2-1-3-7(5)11-8/h4H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJPNWHCPKVXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368144-86-8 | |
| Record name | 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors, such as 2-bromopyridine derivatives, followed by functional group modifications to introduce the carboxylic acid moiety.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The bromo derivative is part of a broader class of cyclopenta[b]pyridine carboxylic acids. Key analogues include:
Notes:
- *The parent compound (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid, CAS 114402-11-8) has a molecular weight of 163.18 g/mol and LogP 1.81, indicating moderate hydrophobicity .
- Bromine’s electronegativity (2.96) and van der Waals radius (1.85 Å) significantly alter electronic properties compared to Cl (electronegativity 3.16, radius 1.75 Å) .
Physicochemical Properties
Biological Activity
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid (CAS Number: 1368144-86-8) is a heterocyclic compound notable for its unique bicyclic structure, which includes both a cyclopentane and a pyridine ring. The presence of a bromine atom at the 2-position and a carboxylic acid group at the 3-position enhances its chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings and presenting relevant data.
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrNO2 |
| Molar Mass | 242.07 g/mol |
| CAS Number | 1368144-86-8 |
| Synonyms | This compound |
Biological Activities
Research indicates that derivatives of this compound exhibit several notable biological activities:
-
Enzyme Inhibition :
- ABHD Inhibitors : The compound has been investigated as an inhibitor of α/β-hydrolase domain (ABHD) enzymes, which are implicated in various biological processes. For instance, certain derivatives have shown selective inhibition of ABHD3 with IC50 values in the low micromolar range, suggesting potential therapeutic applications in modulating lipid metabolism and inflammation .
-
Antimicrobial Activity :
- Preliminary studies have indicated that this compound may possess antimicrobial properties, particularly against certain bacterial strains. Further investigation is required to elucidate the mechanisms behind these effects and to determine the spectrum of activity.
-
Corrosion Inhibition :
- Interestingly, this compound has also been studied for its ability to inhibit corrosion in carbon steel. It exhibits an inhibition efficiency of up to 97.7% at concentrations as low as 1.0 mM, indicating potential applications in materials science.
Structure-Activity Relationship (SAR)
The unique combination of halogen and carboxylic functionalities in this compound influences its biological activity. Comparative studies with structurally similar compounds reveal variations in activity based on substituent types:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid | Contains chlorine instead of bromine | Potentially different biological activity due to halogen substitution |
| Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate | Ester derivative with ethyl group | Exhibits different solubility and reactivity profiles |
Case Studies
-
Inhibition of ABHD Enzymes :
A study highlighted the selective inhibition of ABHD3 by derivatives of this compound. Using human embryonic kidney cells (HEK293T), researchers demonstrated that specific derivatives could effectively block ABHD3 activity without affecting other serine hydrolases, suggesting a targeted therapeutic approach for related diseases . -
Corrosion Studies :
Another investigation focused on the corrosion inhibition properties of this compound on carbon steel surfaces. The study employed electrochemical techniques to assess the efficiency and mechanisms involved, revealing that it forms a protective adsorption layer on metal surfaces through both physisorption and chemisorption mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
